

Toxicological Profile of Methyl Heptanoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl heptanoate

Cat. No.: B153116

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Introduction

Methyl heptanoate (CAS No. 106-73-0) is a fatty acid methyl ester with a characteristic fruity odor, commonly used as a flavoring and fragrance agent. This technical guide provides a comprehensive overview of the available toxicological data for **methyl heptanoate**, intended for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental protocols based on standard guidelines, and visualizations of metabolic pathways and experimental workflows.

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for **methyl heptanoate** and its metabolites.

Table 1: Acute Toxicity of **Methyl Heptanoate**

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 5000 mg/kg	[1]
LD50	Rabbit	Dermal	> 5000 mg/kg	[1]

Table 2: Skin and Eye Irritation & Sensitization of **Methyl Heptanoate**

Endpoint	Result	Reference
Skin Irritation	Conflicting data: "No irritant effect" to "Causes skin irritation" (H315)	[1]
Eye Irritation	Conflicting data: "No irritating effect" to "Causes serious eye irritation" (H319)	
Skin Sensitization	Not a sensitizer	

Table 3: Genotoxicity and Repeated Dose Toxicity of **Methyl Heptanoate** (Read-Across Data)

Endpoint	Finding	Surrogate/Read-Across Substance	Reference
Genotoxicity	Negative in a battery of tests (Ames, in vivo micronucleus, mouse lymphoma)	Fatty acid methyl/alkyl esters and alcohol ethoxylates	
Repeated Dose Toxicity (Chronic)	NOAEL: 50 mg/kg/day (oral, rat)	Alcohol ethoxylate	
Repeated Dose Toxicity (Subchronic)	NOAEL: >1000 mg/kg/day (oral, rat)	C16-C18 and C18 unsaturated alkyl methyl esters	

Table 4: Toxicity of **Methyl Heptanoate** Metabolites

Metabolite	Endpoint	Species	Route	Value/Result	Reference
Heptanoic Acid	LD50	Rat	Oral	7000 mg/kg	
Skin Corrosion	Rabbit	Dermal	Causes burns (OECD 404)		
Eye Damage	-	-	Causes serious eye damage		
Skin Sensitization	Guinea pig	Dermal	Not a sensitizer (OECD 406)		
Genotoxicity	Mouse lymphoma cells	In vitro	Negative		
Repeated Dose Toxicity (90-day)	Rat	Oral	NOAEL: 1000 mg/kg		
Methanol	LD50 (estimated)	Human	Oral	56.2 grams	
Target Organs	Human	-	Central nervous system, eyes (optic nerve)		
Mechanism of Toxicity	Human	-	Metabolized to formic acid, leading to metabolic acidosis		

Experimental Protocols

While specific study reports for **methyl heptanoate** are not publicly available, the following sections describe the general methodologies for key toxicological endpoints based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

- **Test Animals:** Typically, young adult rats of a single sex (usually females) are used.
- **Housing and Feeding:** Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.
- **Dosing:** The test substance is administered in a single dose by gavage. The procedure is sequential, starting with a predetermined dose level.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Endpoint:** The study allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality at different dose levels.

Acute Dermal Toxicity (Following OECD Guideline 402)

This guideline outlines the procedure for assessing the toxicity of a substance applied to the skin.

- **Test Animals:** Young adult rats, rabbits, or guinea pigs are typically used.
- **Preparation:** The fur on the dorsal area of the trunk of the test animals is clipped one day before the test.
- **Application:** The test substance is applied uniformly over a defined area of the clipped skin. The area is then covered with a porous gauze dressing.

- **Exposure:** The exposure period is 24 hours.
- **Observation:** After the exposure period, the dressing is removed, and the animals are observed for mortality, clinical signs, and body weight changes for 14 days.

Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

- **Test Animal:** A single albino rabbit is typically used for the initial test.
- **Application:** A small amount of the test substance is applied to a patch of shaved skin.
- **Exposure:** The patch is applied for a set duration, typically 4 hours.
- **Observation:** The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The reactions are scored.
- **Endpoint:** The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion (Following OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

- **Test Animal:** A single albino rabbit is used for the initial test.
- **Application:** A small, measured amount of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- **Observation:** The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The lesions are scored.
- **Endpoint:** The substance is classified based on the severity and reversibility of the ocular lesions.

Skin Sensitization (Following OECD Guideline 406: Guinea Pig Maximisation Test)

This test is designed to assess the potential of a substance to cause skin sensitization.

- **Test Animals:** Young adult guinea pigs are used.
- **Induction Phase:** The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a topical application.
- **Challenge Phase:** After a rest period, the animals are challenged with a topical application of the test substance.
- **Observation:** The skin reactions at the challenge site are observed and scored for erythema and edema.
- **Endpoint:** A substance is considered a sensitizer if the skin reactions in the test group are significantly greater than in the control group.

Bacterial Reverse Mutation Test (Ames Test; Following OECD Guideline 471)

This is an in vitro test to detect gene mutations.

- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid are used.
- **Procedure:** The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
- **Endpoint:** The mutagenic potential is determined by the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the control.

In Vitro Mammalian Cell Micronucleus Test (Following OECD Guideline 487)

This in vitro test detects chromosomal damage.

- **Test System:** Cultured mammalian cells (e.g., human lymphocytes, CHO cells) are used.
- **Procedure:** The cells are exposed to the test substance with and without a metabolic activation system.
- **Endpoint:** The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is scored in interphase cells.

Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)

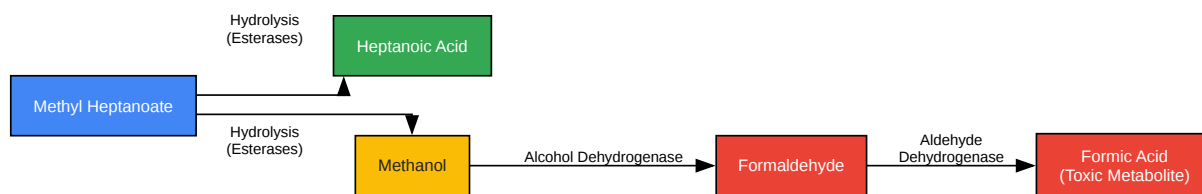
This study provides information on the potential adverse effects of repeated oral exposure to a substance.

- **Test Animals:** Typically rats are used.
- **Dosing:** The test substance is administered daily by gavage or in the diet/drinking water for 28 days at three or more dose levels.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored.
- **Terminal Procedures:** At the end of the study, blood and urine are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.
- **Endpoint:** The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Metabolic Pathway and Experimental Workflows

Metabolic Pathway of Methyl Heptanoate

Methyl heptanoate is expected to undergo hydrolysis in the body, catalyzed by esterases, to yield heptanoic acid and methanol. The subsequent metabolism of methanol to formic acid is a key step in its toxicity.

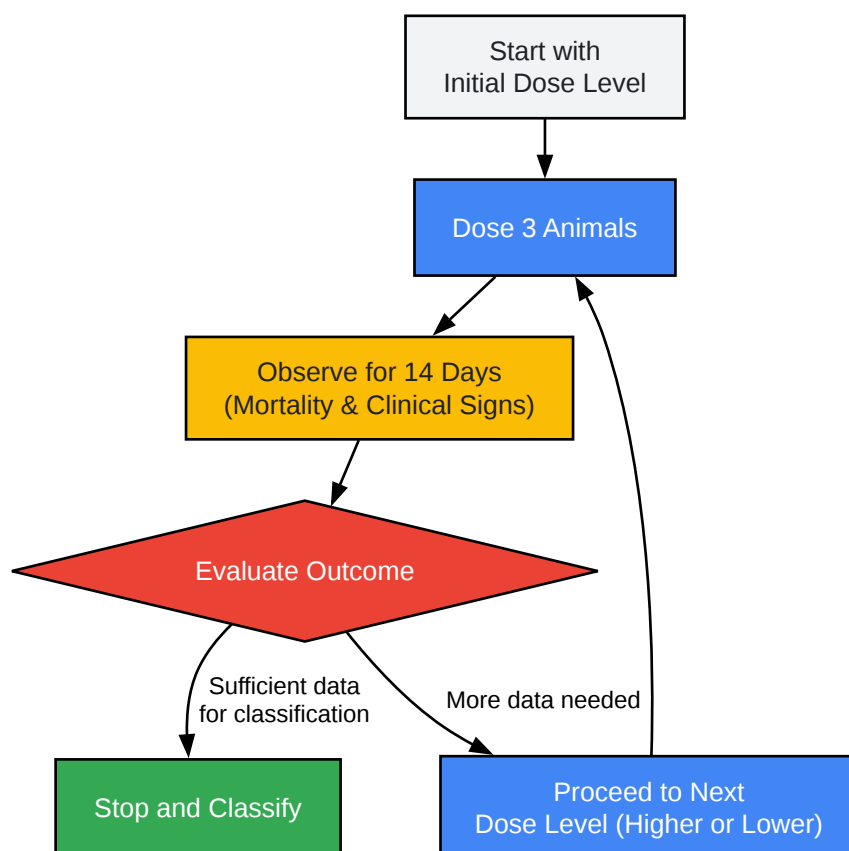


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Metabolic hydrolysis of **methyl heptanoate**.

General Workflow for an Acute Oral Toxicity Study (OECD 423)

The following diagram illustrates the stepwise procedure of an acute toxic class method study.

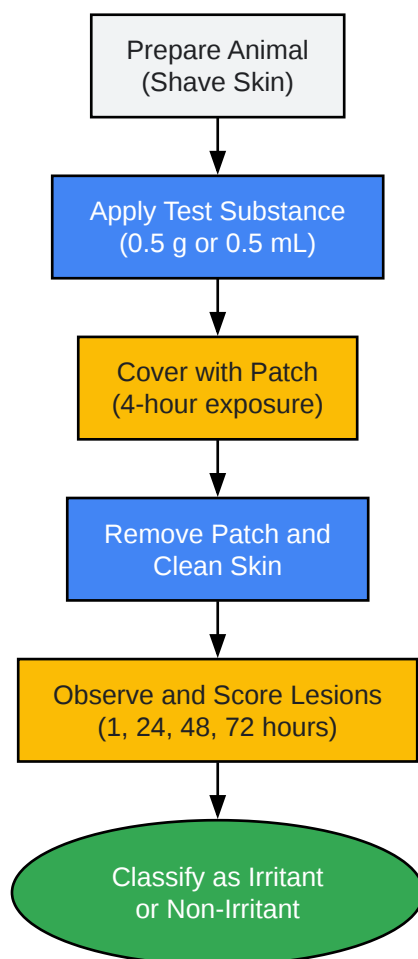


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Workflow for an acute oral toxicity study.

General Workflow for a Skin Irritation Test (OECD 404)

This diagram outlines the typical procedure for assessing skin irritation potential.

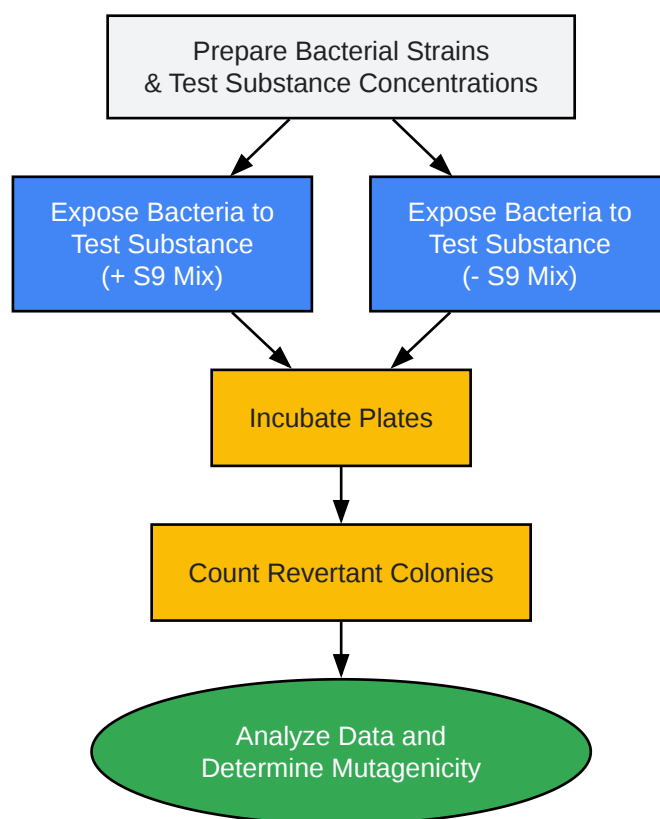


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Workflow for a skin irritation test.

General Workflow for a Bacterial Reverse Mutation (Ames) Test (OECD 471)

The diagram below shows the basic steps of an Ames test.



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Workflow for an Ames test.

Conclusion

Methyl heptanoate exhibits low acute toxicity via oral and dermal routes. The data on skin and eye irritation are conflicting, suggesting that the irritation potential may depend on the concentration and formulation. It is not considered to be a skin sensitizer. While no specific genotoxicity or repeated dose toxicity studies on **methyl heptanoate** were identified, a read-across approach using data from structurally similar fatty acid esters suggests a low concern for these endpoints. The in vivo hydrolysis of **methyl heptanoate** to heptanoic acid and methanol is a critical consideration in its toxicological assessment, with the toxicity of methanol being a potential concern at high exposure levels. Further studies conducted according to standard OECD guidelines would be necessary to definitively characterize the toxicological profile of **methyl heptanoate**.

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References

- 1. methyl heptanoate, 106-73-0 [thegoodscentscompany.com]
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